2,3,5,6-Tetrafluorophenyl acrylate

Catalog No.
S3327740
CAS No.
101156-32-5
M.F
C9H4F4O2
M. Wt
220.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorophenyl acrylate

CAS Number

101156-32-5

Product Name

2,3,5,6-Tetrafluorophenyl acrylate

IUPAC Name

(2,3,5,6-tetrafluorophenyl) prop-2-enoate

Molecular Formula

C9H4F4O2

Molecular Weight

220.12 g/mol

InChI

InChI=1S/C9H4F4O2/c1-2-6(14)15-9-7(12)4(10)3-5(11)8(9)13/h2-3H,1H2

InChI Key

GXJPHSMOOJJMKN-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=C(C(=CC(=C1F)F)F)F

Canonical SMILES

C=CC(=O)OC1=C(C(=CC(=C1F)F)F)F

Synthesis and Characterization:

2,3,5,6-Tetrafluorophenyl acrylate is a synthetic organic compound with the chemical formula C9H4F4O2. It is not readily available commercially, but research studies have described various methods for its synthesis. These methods typically involve the reaction of tetrafluorophenol with acrylic acid or its derivatives [].

Potential Applications:

Research suggests that 2,3,5,6-Tetrafluorophenyl acrylate may have potential applications in various scientific fields, including:

  • Polymer Chemistry: The presence of the acrylate group allows 2,3,5,6-Tetrafluorophenyl acrylate to participate in polymerization reactions, potentially leading to the formation of novel polymers with unique properties like improved thermal stability and chemical resistance [].
  • Material Science: The fluorinated nature of the molecule could potentially make it useful in the development of materials with specific surface properties, such as water repellency or anti-fouling characteristics [].
  • Organic Chemistry: The compound's reactivity could be explored for various organic transformations, potentially serving as a building block for the synthesis of more complex molecules with desired functionalities [].

2,3,5,6-Tetrafluorophenyl acrylate is an organic compound with the molecular formula C9H4F4O2C_9H_4F_4O_2 and a molecular weight of approximately 220.12 g/mol. It is characterized by the presence of four fluorine atoms substituted on a phenyl ring, which enhances its reactivity and stability in various chemical environments. The compound has a density of about 1.4 g/cm³ and a boiling point of approximately 227.2 °C at 760 mmHg, making it suitable for applications that require thermal stability .

Typical of acrylate compounds:

  • Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.
  • Esterification: The acrylate group can react with alcohols to form esters, which are useful in various applications.
  • Nucleophilic Substitution: The fluorine atoms can be replaced through nucleophilic substitution reactions, allowing for further functionalization of the compound.

Synthesis of 2,3,5,6-Tetrafluorophenyl acrylate typically involves the following steps:

  • Preparation of Fluorinated Phenol: Starting from commercially available fluorinated phenols, appropriate reactions (e.g., halogenation) are conducted to introduce the desired fluorine substituents.
  • Acrylation Reaction: The fluorinated phenol is then reacted with acrylic acid or its derivatives under acidic or basic conditions to form the acrylate ester. This reaction may require catalysts to enhance yield and selectivity.

2,3,5,6-Tetrafluorophenyl acrylate finds applications in various fields:

  • Coatings: Due to its thermal stability and reactivity, it is used in high-performance coatings that require durability.
  • Adhesives: Its ability to polymerize makes it suitable for use in adhesives that need strong bonding properties.
  • Material Science: It serves as a monomer in the development of advanced materials with tailored properties.

Several compounds share structural similarities with 2,3,5,6-Tetrafluorophenyl acrylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Fluorophenyl acrylateC9H7F O2Contains only one fluorine atom; less reactive
4-Fluorophenyl acrylateC9H7F O2Similar reactivity but different substitution pattern
Trifluoroethyl acrylateC5H5F3O2Contains trifluoroethyl group; used in specialty polymers
Perfluorophenyl acrylateC12F10O2Fully fluorinated phenyl group; high stability and unique properties

The uniqueness of 2,3,5,6-Tetrafluorophenyl acrylate lies in its specific arrangement of fluorine atoms which enhances both its chemical reactivity and potential applications compared to other similar compounds. This distinct substitution pattern could lead to unique polymer characteristics and functionalities not seen in less fluorinated counterparts.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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